N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of action
Benzofurans and thiazoles are found in many potent biologically active compounds . They have been shown to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of benzofurans and thiazoles can vary depending on the specific compound and its targets. For example, some substituted benzofurans have shown significant anticancer activities .
Biochemical pathways
The affected pathways can also vary. For instance, thiazoles are a key component of Vitamin B1 (thiamine), which helps the body release energy from carbohydrates during metabolism and plays a role in the synthesis of neurotransmitters .
Pharmacokinetics
The ADME properties of benzofurans and thiazoles can differ based on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects can range from antimicrobial to antitumor effects, depending on the specific compound and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran-2-yl Intermediate: This step involves the reaction of 2-bromoacetylbenzofuran with aniline derivatives in the presence of a base such as potassium carbonate.
Thiazole Ring Formation: The intermediate is then reacted with thioamide derivatives under reflux conditions to form the thiazole ring.
Coupling with Dihydrobenzo[dioxine]: The final step involves coupling the thiazole intermediate with dihydrobenzo[dioxine]-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, HOBt.
Bases: Potassium carbonate, sodium hydride.
Major Products Formed
Oxidation Products: Oxidized derivatives of the benzofuran moiety.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Alkylated thiazole derivatives.
Scientific Research Applications
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Research: The compound is investigated for its potential to interact with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and benzofuran-2-yl methanamine.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole.
Dihydrobenzo[dioxine] Derivatives: Compounds like 2,3-dihydrobenzo[dioxine]-2-carboxylic acid and 2,3-dihydrobenzo[dioxine]-2-methanol.
Uniqueness
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the combination of its three distinct moieties: benzofuran, thiazole, and dihydrobenzo[dioxine] This unique structure imparts a range of biological activities and chemical reactivity that is not commonly found in other compounds
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-19(18-10-24-15-7-3-4-8-16(15)26-18)22-20-21-13(11-27-20)17-9-12-5-1-2-6-14(12)25-17/h1-9,11,18H,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKMWPKVFZZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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